An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage ‘fail fast, fail cheap’ has never been more pertinent. The attrition of promising drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic and pharmacodynamic profiles represents a significant financial and temporal burden. A primary determinant of a molecule's in vivo behavior is its fundamental physicochemical properties. It is with this understanding that we present this in-depth technical guide on 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of compound characterization in a real-world drug development setting. As such, we will integrate predictive data with established experimental protocols, providing not just the 'what', but the critical 'why' behind our analytical strategies. This guide is designed to be a self-validating system, wherein computational predictions are presented with the explicit framework for their empirical verification.
Introduction to 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride: A Scaffold of Growing Importance
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a departure from the "flatland" of traditional aromatic scaffolds, providing a more nuanced presentation of functional groups for interaction with biological targets.[1] This unique topology can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical and pharmacokinetic properties.[2][3]
2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride (CAS Number: 1989659-16-6) is a member of this promising class of molecules. It incorporates a constrained azetidine ring fused to a cyclopentane, a motif that can serve as a bioisostere for other cyclic amines, potentially offering novel intellectual property and improved drug-like characteristics. The presence of both a secondary amine and a carboxylic acid functional group makes this molecule's behavior highly dependent on pH, a critical consideration for its transit through the variable pH environments of the human body.
This guide will provide a comprehensive analysis of its key physicochemical properties, offering both in silico predictions and the detailed experimental methodologies required for their validation.
Predicted Physicochemical Properties: An In Silico Starting Point
In the early stages of drug development, before significant quantities of a compound are synthesized, computational methods provide invaluable insights into its likely physicochemical profile.[4][5] These predictions guide initial formulation strategies and help to anticipate potential liabilities.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 191.66 g/mol | Conforms to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6] |
| pKa | Carboxylic Acid: ~3.5-4.5Secondary Amine: ~9.5-10.5 | The ionization state will vary significantly in different physiological compartments, impacting solubility, permeability, and target binding.[7][8] |
| LogP (Octanol/Water Partition Coefficient) | ~0.5 - 1.5 (for the neutral species) | Indicates a relatively hydrophilic character, which can influence absorption and distribution.[9] |
| Aqueous Solubility | pH-dependent | Expected to be higher at low and high pH values where the molecule is fully ionized, and lower around its isoelectric point.[10][11] |
Note: The above values are estimations based on the chemical structure and common computational algorithms. Experimental verification is essential.
Ionization Constant (pKa): The Master Variable
The pKa values of a drug molecule are arguably among its most influential physicochemical properties, dictating its charge state at a given pH. This, in turn, profoundly affects solubility, lipophilicity, and the ability to cross biological membranes.[9] For 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, we have two key ionizable groups: the carboxylic acid and the secondary amine.
Causality Behind Experimental Choices
To experimentally determine the pKa values, a method that can accurately track the ionization of both the acidic and basic centers is required. Potentiometric titration is the gold standard for this purpose, as it directly measures the pH changes upon the addition of a titrant, allowing for the precise determination of the pKa.[12][13]
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa values of the carboxylic acid and secondary amine moieties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride.
Methodology:
-
Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a suitable co-solvent if aqueous solubility is limited. Ensure the initial pH is low (e.g., pH 2) by adding a small amount of 0.1 M HCl to ensure both functional groups are fully protonated.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first inflection point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the secondary amine.
Visualization of the Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Cornerstone of Bioavailability
The aqueous solubility of a drug is a critical factor for its absorption from the gastrointestinal tract and for the development of parenteral formulations.[10][14] For an ionizable compound like 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, solubility is intrinsically linked to its pKa values and the pH of the surrounding medium.
Causality Behind Experimental Choices
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[15] It ensures that an equilibrium is reached between the dissolved and undissolved solid, providing a true measure of the saturated concentration. To assess the pH-dependent solubility, this experiment is repeated in a series of buffers covering a physiologically relevant pH range.
Experimental Protocol: pH-Dependent Shake-Flask Solubility
Objective: To determine the aqueous solubility of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualization of the Solubility Determination Workflow
Caption: Workflow for pH-dependent solubility determination.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[16] For 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and cyclopentane rings. The chemical shifts and coupling constants of the protons adjacent to the nitrogen and the carboxylic acid group will be particularly informative.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17]
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretch of the carboxylic acid, which often exists as a hydrogen-bonded dimer.
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.[18]
-
N-H Stretch: A moderate absorption may be observed around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. Electrospray ionization (ESI) would be a suitable technique for this polar molecule. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Conclusion: A Pathway to Informed Drug Development
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. By integrating in silico predictions with detailed, field-proven experimental protocols, we have established a robust framework for the characterization of this and similar novel chemical entities. A thorough understanding of properties such as pKa and solubility is not merely an academic exercise; it is a critical prerequisite for the rational design of effective and safe medicines.[19] The methodologies and insights presented herein are intended to empower researchers to make data-driven decisions, thereby de-risking the drug development process and accelerating the journey from the laboratory to the clinic.
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